3-Amino-naphthalene-2-thiol 3-Amino-naphthalene-2-thiol
Brand Name: Vulcanchem
CAS No.: 126764-61-2
VCID: VC13920045
InChI: InChI=1S/C10H9NS/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2
SMILES:
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol

3-Amino-naphthalene-2-thiol

CAS No.: 126764-61-2

Cat. No.: VC13920045

Molecular Formula: C10H9NS

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-naphthalene-2-thiol - 126764-61-2

Specification

CAS No. 126764-61-2
Molecular Formula C10H9NS
Molecular Weight 175.25 g/mol
IUPAC Name 3-aminonaphthalene-2-thiol
Standard InChI InChI=1S/C10H9NS/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2
Standard InChI Key AUSYVGSRIHOEPI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C(=CC2=C1)N)S

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Amino-naphthalene-2-thiol belongs to the class of aminonaphthalenethiols, which are characterized by their fused aromatic rings and dual functional groups. Its IUPAC name is 3-aminonaphthalene-2-thiol, and its structure is distinguished by the positions of the amino and thiol groups (Figure 1). The compound’s planar naphthalene backbone allows for conjugation between the electron-donating amino group and the electron-withdrawing thiol group, influencing its electronic properties and reactivity.

Table 1: Key Molecular Properties of 3-Amino-naphthalene-2-thiol

PropertyValueSource
CAS Number126764-61-2
Molecular FormulaC10H9NS\text{C}_{10}\text{H}_{9}\text{NS}
Molecular Weight175.25 g/mol
Density1.265 g/cm³
Boiling Point346.8°C at 760 mmHg
Flash Point163.5°C

Isomeric and Functional Group Comparisons

The compound is structurally distinct from isomers such as 1-amino-2-naphthalenethiol (CAS 63512-54-9) and 3-amino-2-naphthol (CAS 5417-63-0). For instance, replacing the thiol group in 3-amino-naphthalene-2-thiol with a hydroxyl group yields 3-amino-2-naphthol, which has a molecular weight of 159.18 g/mol and altered solubility profiles . Such substitutions significantly impact hydrogen-bonding capacity and redox behavior, underscoring the importance of functional group positioning in determining chemical behavior .

Synthesis and Reaction Chemistry

Synthetic Routes

A common synthesis involves the reaction of 3-amino-2-naphthalenethiol with acyl chlorides in pyridine to form amide or thioester derivatives. For example, treatment with 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride yields a thioester product, demonstrating the compound’s nucleophilic reactivity at the thiol site.

Reaction Scheme 1: Thioester Formation

3-Amino-naphthalene-2-thiol+R-COClpyridineR-COS-C10H8NH2+HCl\text{3-Amino-naphthalene-2-thiol} + \text{R-COCl} \xrightarrow{\text{pyridine}} \text{R-COS-C}_{10}\text{H}_{8}\text{NH}_{2} + \text{HCl}

Reactivity and Derivative Formation

The amino group participates in electrophilic aromatic substitution reactions, while the thiol group engages in oxidation, alkylation, and metal coordination. These dual reactivities enable the synthesis of diverse derivatives, such as sulfonamides and disulfides, which are explored for applications in catalysis and drug design .

Physicochemical Properties

CompoundBoiling Point (°C)Density (g/cm³)Functional Groups
3-Amino-naphthalene-2-thiol346.81.265-NH₂, -SH
3-Amino-2-naphtholN/AN/A-NH₂, -OH
1-Amino-2-naphthalenethiol346.81.265-NH₂, -SH

Spectroscopic Characterization

FTIR and Raman Spectroscopy

FTIR spectra of 3-amino-naphthalene-2-thiol show characteristic peaks for N-H stretching (3300–3500 cm⁻¹) and S-H stretching (2550–2600 cm⁻¹). Raman spectra further reveal aromatic C-C vibrations (1600 cm⁻¹) and C-S stretching (700–800 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are unavailable, related naphthalene derivatives exhibit aromatic proton signals between δ 7.5–8.5 ppm and amino proton signals near δ 5.0 ppm . The thiol proton is typically observed as a broad singlet at δ 1.5–2.5 ppm in 1H^1\text{H}-NMR .

Applications in Research and Industry

Pharmaceutical and Dye Synthesis

The compound’s functional groups make it a precursor for heterocyclic compounds used in antimalarial and anticancer agents. Its thiol group also facilitates conjugation with metal nanoparticles for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator